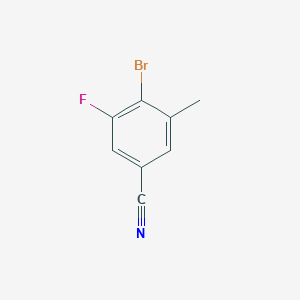

4-Bromo-3-fluoro-5-methylbenzonitrile

Description

Chemical Formula: C₈H₆BrFN₂

Molecular Weight: 231.05 g/mol

Structure: A benzonitrile derivative substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 4, 3, and 5, respectively. The nitrile (-C≡N) group at position 1 enhances reactivity, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula |

C8H5BrFN |

|---|---|

Molecular Weight |

214.03 g/mol |

IUPAC Name |

4-bromo-3-fluoro-5-methylbenzonitrile |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)3-7(10)8(5)9/h2-3H,1H3 |

InChI Key |

AAWKHSBRKAJYCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-5-methylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-5-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the benzene ring.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

There appears to be no information available regarding the applications of the compound "4-Bromo-3-fluoro-5-methylbenzonitrile" from the provided search results. However, the search results do provide information on similar compounds, which may be relevant to your research.

4-Bromo-2-fluoro-5-methylbenzonitrile

4-Bromo-2-fluoro-5-methylbenzonitrile is used in organic synthesis as an intermediate for creating more complex organic compounds. It is used in coupling reactions to create biaryl compounds and can be functionalized to create diverse derivatives for use in pharmaceuticals and agrochemicals.

Pharmaceutical Development

4-Bromo-2-fluoro-5-methylbenzonitrile's structure makes it a candidate for drug development because of its potential biological activities.

- It can inhibit specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP3A4), which are important for drug metabolism. This is significant for understanding drug-drug interactions and optimizing therapeutic regimens.

- It may also have anticancer properties. Preliminary studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting its utility as a therapeutic agent.

Pharmacokinetic Studies

A study evaluated the effects of 4-Bromo-2-fluoro-5-methylbenzonitrile on the pharmacokinetics of co-administered drugs. The results indicated that it caused significant alterations in the plasma concentration profiles of drugs metabolized by CYP1A2 and CYP3A4 when administered alongside this compound.

Agrochemical Applications

This compound has been explored for its potential use as a herbicide and insecticide in agricultural research. Its biological activity against specific pests demonstrates its utility in agrochemical formulations.

4-Bromo-3-methylbenzonitrile

4-Bromo-3-methylbenzonitrile may be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile . Experimental and theoretical studies of 4-Bromo-3-methylbenzonitrile (4B3MBN) were inspected for electronic structure, vibrational, and other properties .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Electronic Effects : Bromo and fluoro groups in this compound create a electron-deficient aromatic ring, facilitating Suzuki-Miyaura cross-coupling reactions .

Steric Considerations : Methyl groups (vs. -CF₃ or I) reduce steric bulk, making the compound more versatile in catalysis .

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-3-fluoro-5-methylbenzonitrile, and how can purity be validated?

Methodological Answer:

A plausible synthesis involves halogenation and cyanation steps. For example, bromination of a fluorinated toluene derivative followed by cyanation via Rosenmund-von Braun or nucleophilic substitution (e.g., using CuCN). Post-synthesis, purity validation should combine:

- Melting Point Analysis : Compare observed values (e.g., 69–72°C for structurally similar bromo-fluorobenzonitriles ) with literature.

- Chromatography : Use GC or HPLC with >95% purity thresholds, as demonstrated for brominated aromatics in purity assessments .

Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer:

Discrepancies between X-ray diffraction (XRD) and NMR/IR data may arise from polymorphism or dynamic effects. To resolve this:

- XRD Refinement : Use software like ORTEP-III to model thermal ellipsoids and hydrogen bonding, ensuring data-to-parameter ratios >15:1 for reliability .

- Spectroscopic Triangulation : Cross-validate IR peaks (e.g., C≡N stretch ~2230 cm⁻¹ ) with computed spectra from density functional theory (DFT).

- Dynamic NMR : Probe temperature-dependent conformational changes in solution .

Advanced: What strategies mitigate steric and electronic challenges during functionalization of this compound?

Methodological Answer:

The electron-withdrawing cyano and halogen groups direct electrophilic substitution to specific positions. Strategies include:

- Directed Metalation : Use LDA or Grignard reagents to deprotonate meta to electron-withdrawing groups, enabling cross-coupling (e.g., Suzuki-Miyaura ).

- Protecting Groups : Temporarily mask the nitrile with silanes to reduce steric hindrance during alkylation .

Basic: Which analytical techniques are critical for characterizing substituent effects in this compound?

Methodological Answer:

- NMR Spectroscopy : ¹³C NMR to identify deshielding effects from fluorine (δ ~110–120 ppm for C-F) and bromine (δ ~130 ppm for C-Br) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., ¹⁹F and ⁷⁹/⁸¹Br splits) .

Advanced: How can computational modeling predict reactivity and regioselectivity in derivatives?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to map electrostatic potentials (ESP), identifying nucleophilic/electrophilic sites .

- Hammett Constants : Correlate σ values of substituents (e.g., σₚ for -CN = +0.66) to predict reaction rates in SNAr or C–H activation .

Advanced: What experimental designs address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) for critical steps like bromination .

- In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust reaction conditions dynamically .

Basic: How should researchers handle solubility challenges in reaction media?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/THF mixtures (polar aprotic) to dissolve the nitrile group, leveraging solubility data from analogous bromo-fluorobenzonitriles .

- Phase-Transfer Catalysis : Employ TBAB or crown ethers to enhance reactivity in biphasic systems .

Advanced: What mechanistic insights explain unexpected byproducts in cyanation reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.